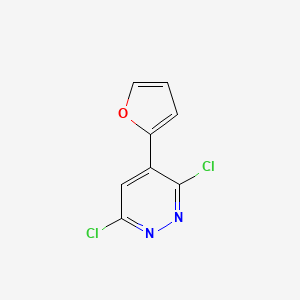
3,6-Dichloro-4-(furan-2-yl)-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-(furan-2-yl)-pyridazine is a useful research compound. Its molecular formula is C8H4Cl2N2O and its molecular weight is 215.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,6-Dichloro-4-(furan-2-yl)-pyridazine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization reactions. A common route reacts 3-chloropyridazine with furan-2-carbaldehyde in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (80–100°C) to promote cyclization .
- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify substituent positions (e.g., furan protons at δ 6.5–7.8 ppm, pyridazine carbons at ~150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 256.98) and fragmentation patterns .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, validating bond angles and spatial arrangement .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?
- Electronic Effects : The electron-withdrawing chlorine atoms at positions 3 and 6 increase electrophilicity, enhancing nucleophilic substitution reactions (e.g., with amines or thiols) .
- Steric Effects : The furan ring’s planarity facilitates π-π stacking with biological targets (e.g., enzyme active sites), while halogenated groups (e.g., Cl, F) improve binding affinity via hydrophobic interactions .
- Structure-Activity Relationship (SAR) : Derivatives with sulfonamide or triazole moieties show enhanced anti-microbial and kinase inhibitory activity compared to the parent compound .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Comparative Assays : Use standardized protocols (e.g., MIC for anti-microbial activity, IC50 for enzyme inhibition) across studies to minimize variability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes with targets like c-Met kinase, reconciling discrepancies between in vitro and in vivo results .
- Meta-Analysis : Cross-reference data from similar pyridazine derivatives (e.g., 3,6-dichloro-4-(4-phenylpiperazin-1-yl)pyridazine) to identify trends in substituent-driven activity .
Q. How can reaction mechanisms for halogen displacement in this compound be experimentally validated?
- Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying conditions (pH, temperature) to determine rate laws .
- Isotopic Labeling : Introduce 36Cl or 18O isotopes to track substitution pathways in SNAr (nucleophilic aromatic substitution) reactions .
- DFT Calculations : Simulate transition states (Gaussian 16) to predict regioselectivity and compare with experimental outcomes .
Q. Methodological Challenges and Solutions
Q. What are the limitations of crystallographic data for this compound, and how can they be addressed?
- Limitations : Poor crystal quality due to low solubility or polymorphism.
- Solutions : Optimize crystallization solvents (e.g., 1,4-dioxane/water mixtures) and use synchrotron radiation for high-resolution data collection .
Q. How to design controlled studies for assessing the compound’s metabolic stability?
Propiedades
Número CAS |
202931-91-7 |
|---|---|
Fórmula molecular |
C8H4Cl2N2O |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
3,6-dichloro-4-(furan-2-yl)pyridazine |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H |
Clave InChI |
FTIXDMFAYOIIQM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=NN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















